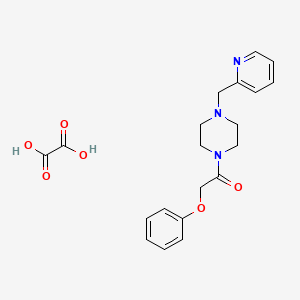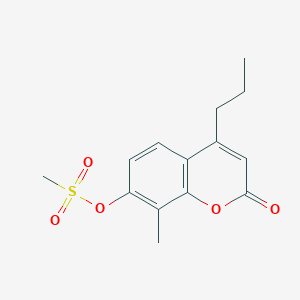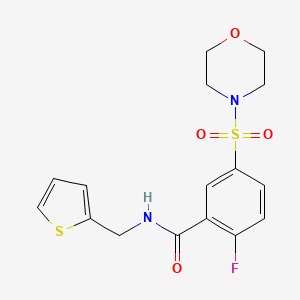
1-(phenoxyacetyl)-4-(2-pyridinylmethyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(phenoxyacetyl)-4-(2-pyridinylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 1-(phenoxyacetyl)-4-(2-pyridinylmethyl)piperazine oxalate is not fully understood. However, it has been hypothesized that it acts on the GABAergic and serotonergic systems in the brain, which are known to be involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 1-(phenoxyacetyl)-4-(2-pyridinylmethyl)piperazine oxalate can increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been reported to have antioxidant properties and to modulate the activity of certain enzymes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(phenoxyacetyl)-4-(2-pyridinylmethyl)piperazine oxalate in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its limited solubility in water can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on 1-(phenoxyacetyl)-4-(2-pyridinylmethyl)piperazine oxalate. One area of interest is its potential use in the treatment of anxiety disorders and depression. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential use in the treatment of other neurological disorders. Finally, research on the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective compounds with therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(phenoxyacetyl)-4-(2-pyridinylmethyl)piperazine oxalate involves the reaction of phenoxyacetic acid with 2-pyridinemethanol in the presence of a coupling reagent. The resulting intermediate is then treated with piperazine to yield the final product. This method has been reported to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
1-(phenoxyacetyl)-4-(2-pyridinylmethyl)piperazine oxalate has been studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain and as a cognitive enhancer.
Propriétés
IUPAC Name |
oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2.C2H2O4/c22-18(15-23-17-7-2-1-3-8-17)21-12-10-20(11-13-21)14-16-6-4-5-9-19-16;3-1(4)2(5)6/h1-9H,10-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWDFRCYDXKDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)COC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B4961329.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4961343.png)

![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)

![benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4961377.png)
![N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4961384.png)
![8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B4961390.png)
![8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4961400.png)


![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4961428.png)